N-(3-{[4-(2-hydroxyethyl)piperazin-1-yl](thiophen-2-yl)methyl}-4,5-dimethylthiophen-2-yl)benzamide
Description
This compound is a benzamide derivative featuring a substituted piperazine-thiophene scaffold. Its structure includes a benzamide core linked to a 4,5-dimethylthiophen-2-yl group, further substituted by a 4-(2-hydroxyethyl)piperazin-1-ylmethyl moiety.
Properties
IUPAC Name |
N-[3-[[4-(2-hydroxyethyl)piperazin-1-yl]-thiophen-2-ylmethyl]-4,5-dimethylthiophen-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2S2/c1-17-18(2)31-24(25-23(29)19-7-4-3-5-8-19)21(17)22(20-9-6-16-30-20)27-12-10-26(11-13-27)14-15-28/h3-9,16,22,28H,10-15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFDHAGSULWCAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CC=CS2)N3CCN(CC3)CCO)NC(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[4-(2-hydroxyethyl)piperazin-1-yl](thiophen-2-yl)methyl}-4,5-dimethylthiophen-2-yl)benzamide typically involves multiple steps. The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include the same steps as the laboratory synthesis but optimized for scale, including the use of continuous flow reactors and real-time monitoring of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(3-{[4-(2-hydroxyethyl)piperazin-1-yl](thiophen-2-yl)methyl}-4,5-dimethylthiophen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-(3-{[4-(2-hydroxyethyl)piperazin-1-yl](thiophen-2-yl)methyl}-4,5-dimethylthiophen-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-{[4-(2-hydroxyethyl)piperazin-1-yl](thiophen-2-yl)methyl}-4,5-dimethylthiophen-2-yl)benzamide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The thiophene moiety may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The compound’s uniqueness lies in its hybrid architecture:
- Benzamide core : Common in kinase inhibitors and apoptosis regulators.
- Hydroxyethyl-piperazine : Enhances solubility and hydrogen-bonding capacity.
- Thiophene moieties : Promote membrane permeability and target engagement via hydrophobic interactions.
Comparison Table of Structural Analogues
Functional Differences and Implications
- Hydrophilicity : The hydroxyethyl group in the target compound may improve aqueous solubility compared to ABT-737’s chlorinated biphenyl system, which is highly lipophilic .
- Target Selectivity : ABT-737’s sulfonamide and biphenyl groups confer specificity for Bcl-2/Bcl-xL, whereas the target compound’s thiophene-rich structure could favor interactions with kinases or GPCRs.
- Synthetic Complexity : The target compound’s multi-step synthesis (implied by ’s methods for thiophene-piperazine derivatives) contrasts with ABT-737’s reliance on sulfonamide coupling .
Pharmacological and Physicochemical Data
Predicted Physicochemical Properties (Target Compound vs. ABT-737)
| Property | Target Compound | ABT-737 |
|---|---|---|
| Molecular Weight | ~550 g/mol (estimated) | 813.41 g/mol |
| LogP (lipophilicity) | ~3.5 (moderate) | 6.8 (highly lipophilic) |
| Hydrogen Bond Donors | 3 (amide, hydroxyethyl) | 4 (sulfonamide, amide) |
| Solubility (PBS) | Moderate | Low |
Biological Activity
N-(3-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-4,5-dimethylthiophen-2-yl)benzamide is a complex organic compound with the molecular formula C25H30N4O2S. It features a benzamide core connected to a piperazine ring through a thiophene moiety, which gives it unique properties that are being explored for various biological activities.
Chemical Structure
The chemical structure of N-(3-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-4,5-dimethylthiophen-2-yl)benzamide can be represented as follows:
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The thiophene moiety may enhance the compound's binding affinity and specificity, suggesting a role in various therapeutic applications.
Antitumor Activity
Research has demonstrated that compounds with similar structures exhibit significant antitumor properties. For instance, studies on related piperazine derivatives have shown efficacy against various cancer cell lines, indicating that N-(3-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-4,5-dimethylthiophen-2-yl)benzamide may also possess similar activities. A study by evaluated a series of piperazine-based compounds and found promising results in inhibiting tumor growth.
Antibacterial and Antifungal Activity
The compound has been investigated for its antibacterial and antifungal properties. In particular, derivatives of piperazine have shown effectiveness against multiple bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes within the pathogens .
Anti-tubercular Activity
N-(3-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-4,5-dimethylthiophen-2-yl)benzamide has been explored for its potential anti-tubercular properties. Preliminary studies indicate that it may inhibit the growth of Mycobacterium tuberculosis, although further research is required to establish its efficacy and mechanism .
Case Studies
-
Antitumor Screening : In vitro studies conducted on similar compounds demonstrated IC50 values in the micromolar range against various cancer cell lines, suggesting that N-(3-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-4,5-dimethylthiophen-2-yl)benzamide may exhibit comparable potency.
Compound Cell Line IC50 (μM) Compound A A549 (Lung) 10 Compound B MCF7 (Breast) 15 N-(3-{...}) TBD TBD -
Antibacterial Activity : A study evaluated the antibacterial effects of related piperazine derivatives against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion tests.
Bacteria Type Zone of Inhibition (mm) E. coli 20 S. aureus 25 P. aeruginosa 18
Q & A
Q. What are the primary synthetic routes for synthesizing this compound, and how can purity be ensured?
The compound is synthesized via multi-step organic reactions, typically involving:
- Stepwise coupling : Sequential introduction of the thiophene, piperazine, and benzamide moieties under controlled conditions (e.g., THF solvent, HBTU coupling agents, and Et₃N as a base) .
- Purification : Silica gel column chromatography is critical to isolate intermediates and the final product, with TLC and HPLC (≥98% purity) used to confirm purity .
- Key parameters : Reaction time (12–24 hours), temperature (room temperature to reflux), and inert atmospheres to prevent oxidation .
Q. How is the molecular structure confirmed, and what analytical techniques are essential?
Structural confirmation requires:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon frameworks .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
- X-ray crystallography : Optional for absolute stereochemical determination, though limited by crystal formation challenges .
Q. Which physicochemical properties are critical for preclinical formulation, and how are they measured?
Key properties include:
- Solubility : Tested in polar (e.g., DMSO) and aqueous buffers (pH 1.2–7.4) using UV-Vis spectroscopy; low aqueous solubility often necessitates prodrug strategies .
- Stability : Accelerated stability studies (40°C/75% RH) with HPLC monitoring to detect degradation products .
- LogP : Determined via shake-flask or chromatographic methods to assess lipophilicity (expected LogP >3 due to aromatic and piperazine groups) .
Advanced Research Questions
Q. How can reaction yields be optimized for the piperazine-thiophene coupling step?
Optimization strategies involve:
- Catalyst screening : Transition metals (e.g., Pd for cross-couplings) or organocatalysts to enhance regioselectivity .
- Solvent effects : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
- Byproduct analysis : LC-MS to identify side products (e.g., over-alkylation) and adjust stoichiometry or temperature .
Q. How should contradictory data on biological activity between in vitro and in vivo assays be resolved?
Contradictions may arise from:
- Metabolic instability : Perform hepatic microsome assays (human/rodent) to identify rapid clearance pathways .
- Protein binding : Equilibrium dialysis to measure plasma protein binding, which may reduce free drug availability in vivo .
- Dose adjustments : Pharmacokinetic modeling (e.g., AUC, Cmax) to align in vitro IC₅₀ values with achievable plasma concentrations .
Q. What methodologies are recommended for designing target-specific in vitro assays?
Prioritize:
- Receptor binding assays : Radioligand displacement (e.g., ³H-labeled competitors) for affinity quantification .
- Functional assays : GTPγS binding for GPCR targets or kinase inhibition assays (ADP-Glo) to measure enzymatic activity .
- Off-target screening : Broad-panel profiling (e.g., Eurofins CEREP) to assess selectivity against 100+ receptors/enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
